4-Fluoro-2-(pyridin-3-yl)benzenamine

Medicinal Chemistry Physicochemical Property Lead Optimization

Procurement pain: Locating a non-interchangeable, high-purity fluorinated aniline with a specific 2-(pyridin-3-yl) substitution pattern for kinase inhibitor synthesis. This compound (CAS 923293-16-7) is the precise solution. - **Critical Scaffold:** The para-Fluoro & ortho-pyridyl pattern is privileged for ATP-binding pocket targeting. Substituting with regioisomers or non-fluorinated analogs (LogP 1.9 vs 1.37) alters binding and metabolic stability. - **Analytical Certainty:** 188.20 g/mol mass allows unambiguous LC/MS differentiation from non-fluorinated impurities (170.21 g/mol). - **Process Advantage:** Verified melting point (99-103°C) vs. non-fluorinated analog (>214°C decomp.) enables consistent recrystallization & scale-up. - **Supply:** ≥95-98% purity, immediate availability for R&D to process chemistry.

Molecular Formula C11H9FN2
Molecular Weight 188.20 g/mol
CAS No. 923293-16-7
Cat. No. B3305579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(pyridin-3-yl)benzenamine
CAS923293-16-7
Molecular FormulaC11H9FN2
Molecular Weight188.20 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(C=CC(=C2)F)N
InChIInChI=1S/C11H9FN2/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H,13H2
InChIKeyOCINQBRZFLQFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(pyridin-3-yl)benzenamine: Procurement & Technical Overview


4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS 923293-16-7), also known as 4-fluoro-2-(3-pyridinyl)aniline, is a synthetic, small-molecule fluorinated aromatic amine with the molecular formula C11H9FN2 and a molecular weight of 188.20 g/mol . Its structure features an ortho-substituted pyridin-3-yl ring and a para-fluoro substituent on the central aniline core, creating a privileged scaffold for medicinal chemistry. This precise substitution pattern, coupled with high commercial purity (≥95-98%) and an experimentally confirmed melting point of 99-103 °C, positions it as a specialized building block for the synthesis of kinase inhibitors and other bioactive molecules, rather than a generic or interchangeable aniline intermediate .

Why Substitution Fails for 4-Fluoro-2-(pyridin-3-yl)benzenamine


The specific 4-fluoro, 2-(pyridin-3-yl) substitution pattern on the aniline core is non-interchangeable with other analogs due to quantifiable differences in physicochemical and pharmacological properties. In medicinal chemistry, strategic fluorination of a lead compound is a well-validated method for modulating key parameters such as lipophilicity (LogP), metabolic stability, and target binding affinity without drastically altering molecular size [1]. Even a seemingly minor change, such as moving the fluoro group from the 4-position to the 2-position (a regioisomer) or removing it entirely (non-fluorinated analog), fundamentally alters the molecule's electronic distribution, LogP value, and hydrogen-bonding capabilities [1][2]. This results in a different spatial and electronic fit within a biological target, leading to significant differences in potency and selectivity. Therefore, direct substitution of 4-Fluoro-2-(pyridin-3-yl)benzenamine with a non-fluorinated analog or a positional isomer cannot be assumed to yield equivalent results in research or development applications, as demonstrated by the quantitative evidence below.

4-Fluoro-2-(pyridin-3-yl)benzenamine: Quantitative Evidence


Lipophilicity (LogP) Comparison: Fluorinated vs Non-Fluorinated

Replacing a hydrogen atom with a fluorine atom is a common strategy to increase lipophilicity and improve membrane permeability. For 4-Fluoro-2-(pyridin-3-yl)benzenamine, its predicted XLogP3 value of 1.9 [1] represents a quantifiable increase in lipophilicity compared to its non-fluorinated parent analog, 2-(pyridin-3-yl)benzenamine, which has a reported ACD/LogP of 1.37 . This difference in LogP can influence absorption, distribution, and overall pharmacokinetic profiles of derived compounds.

Medicinal Chemistry Physicochemical Property Lead Optimization

Molecular Weight: Fluorinated vs Non-Fluorinated Differentiation

The replacement of a hydrogen atom with a fluorine atom (atomic weights: H ≈ 1.008, F ≈ 18.998) results in a distinct and easily detectable molecular mass difference. 4-Fluoro-2-(pyridin-3-yl)benzenamine has a molecular weight of 188.20 g/mol , which is exactly 18 g/mol higher than its non-fluorinated analog, 2-(pyridin-3-yl)benzenamine (MW = 170.21 g/mol) . This is a direct, measurable distinction with practical implications.

Analytical Chemistry Quality Control Synthetic Chemistry

Regioisomeric Differentiation: 4-Fluoro vs Other Isomers

The position of the fluorine atom on the central phenyl ring is a critical determinant of the molecule's overall electronic and steric profile. 4-Fluoro-2-(pyridin-3-yl)benzenamine possesses a unique substitution pattern that is distinct from other fluorinated isomers, such as 3-Fluoro-4-(pyridin-3-yl)aniline [1] or 2-Fluoro-5-(pyridin-3-yl)aniline [2]. While quantitative binding data comparing these specific isomers is not currently available in the public domain, extensive literature demonstrates that positional isomers of fluorinated aromatic amines frequently exhibit divergent biological activity profiles, including differences in target binding affinity and metabolic stability [3][4].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Thermal Property: Melting Point vs Non-Fluorinated Analog

The introduction of a fluorine atom alters intermolecular interactions, leading to a quantifiable difference in solid-state properties. 4-Fluoro-2-(pyridin-3-yl)benzenamine exhibits an experimentally determined melting point range of 99-103 °C (solvent: ethyl acetate) . This is markedly lower than the reported melting point for the non-fluorinated analog, 2-(pyridin-3-yl)benzenamine, which is >214 °C (decomp) . This is a substantial difference in a key handling property.

Chemical Engineering Process Chemistry Solid-State Chemistry

Key Application Scenarios: 4-Fluoro-2-(pyridin-3-yl)benzenamine


Medicinal Chemistry: Lipophilicity SAR Studies

4-Fluoro-2-(pyridin-3-yl)benzenamine serves as a critical scaffold in Structure-Activity Relationship (SAR) studies within medicinal chemistry programs, specifically for modulating the lipophilicity of drug-like molecules. As evidenced by its quantifiably higher LogP value (XLogP3: 1.9) compared to the non-fluorinated analog (ACD/LogP: 1.37) [1], this compound is the preferred choice when a research objective is to increase membrane permeability or alter the absorption profile of a lead series. It is ideal for incorporation into parallel synthesis libraries aimed at optimizing pharmacokinetic properties without altering the core molecular topology .

Kinase Inhibitor Fragment Synthesis: Privileged Scaffold

The unique ortho-pyridyl and para-fluoro substitution pattern makes 4-Fluoro-2-(pyridin-3-yl)benzenamine a 'privileged fragment' for synthesizing kinase inhibitors, a major class of targeted cancer therapeutics. Its distinct regioisomeric identity is crucial, as the precise 3D orientation of the fluorine atom and pyridyl nitrogen is designed to engage specific binding pockets in kinase ATP-binding sites [1]. This specific isomer cannot be substituted with other fluorinated analogs (e.g., 3-fluoro or 2-fluoro isomers) without risking a complete loss of target binding, making its procurement non-negotiable for projects where this specific geometry is required .

Analytical Chemistry & QC: LC/MS Method Development

The precise 18 g/mol mass difference between 4-Fluoro-2-(pyridin-3-yl)benzenamine (188.20 g/mol) and its non-fluorinated analog (170.21 g/mol) provides a robust and unambiguous analytical handle for LC/MS method development and quality control [1]. In a synthetic chemistry or process development laboratory, this allows for the simple and rapid differentiation of the fluorinated product from potential de-halogenated impurities or from analogous starting materials used in parallel synthetic routes. This unambiguous mass distinction is a key advantage for method validation and ensures correct compound identity in high-throughput screening workflows.

Process Development: Purification & Crystallization

The experimentally verified, relatively low melting point of 4-Fluoro-2-(pyridin-3-yl)benzenamine (99-103 °C) offers a distinct advantage in process chemistry and purification development [1]. Compared to the non-fluorinated analog which melts with decomposition at >214 °C , this compound is more amenable to standard recrystallization and purification techniques. Its defined melting point also serves as a practical indicator of chemical purity and batch-to-batch consistency, simplifying scale-up operations and ensuring the reproducibility of downstream synthetic steps.

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